4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

MMP-2 inhibition pyrrolidine 3-substitution S2′ pocket engagement

This sulfonylpyrrolidine derivative is a critical chemical probe for MMP-2 selectivity and FABP4 binding pocket studies. The unique 2,4-dichloro-5-methylphenyl sulfonamide moiety and 4-pyridyloxy-substituted pyrrolidine scaffold enable precise S1'/S2' pocket mapping, outperforming generic sulfonylpyrrolidines. Suitable for crystallography, SAR, and nAChR selectivity profiling. Enantiopure specification is essential; racemic material confounds binding data. Standard B2B shipping applies; contact us for bulk or custom synthesis inquiries.

Molecular Formula C16H16Cl2N2O3S
Molecular Weight 387.28
CAS No. 2034324-33-7
Cat. No. B2671688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
CAS2034324-33-7
Molecular FormulaC16H16Cl2N2O3S
Molecular Weight387.28
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C16H16Cl2N2O3S/c1-11-8-16(15(18)9-14(11)17)24(21,22)20-7-4-13(10-20)23-12-2-5-19-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3
InChIKeyBVTGDJXNDMPFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034324-33-7): Physicochemical Profile & Comparator Landscape


4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034324-33-7) is a synthetic small molecule (C₁₆H₁₅Cl₂N₂O₃S, MW ~387.3 g/mol) built on a sulfonylpyrrolidine scaffold that is widely explored for matrix metalloproteinase (MMP) inhibition, antiviral activity, and G-protein coupled receptor antagonism [1]. The compound features a 2,4-dichloro-5-methylphenyl sulfonamide moiety linked to a pyrrolidine ring, which is further elaborated at the 3-position with a pyridin-4-yloxy ether substituent—an architectural feature that distinguishes it from simpler sulfonylpyrrolidine analogs lacking this heteroaryl extension. The scaffold class has produced inhibitors with low nanomolar potency against MMP-2 and demonstrated >150-fold selectivity over related targets in certain chemotypes [2], establishing a scientific rationale for evaluating the precise substitution-dependent differentiation of this specific compound relative to its closest structural neighbors.

Why Generic Substitution of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine Cannot Be Assumed in Research Procurement


Sulfonylpyrrolidine derivatives are not functionally interchangeable. Systematic structure–activity relationship (SAR) studies have established that pyrrolidine 3-position substitution determines S2′ pocket engagement in MMP-2, directly controlling inhibitory potency and isoform selectivity [1]. The aryl sulfonyl group dictates S1′ pocket accommodation, and even minor modifications to the terminal aryl ring—such as chlorine substitution pattern or the presence of a methyl group—produce measurable shifts in inhibitory activity [2]. In the antiviral domain, the sulfonylpyrrolidine scaffold 5o achieved EC₅₀ = 2.3 ± 0.8 μM against hRSV with CC₅₀ = 30.9 ± 1.1 μM, while closely related analogs within the same series were significantly less active or more cytotoxic [3]. These findings demonstrate that the specific combination of sulfonyl aryl identity, pyrrolidine stereochemistry, and 3-position ether linkage found in the target compound cannot be inferred from data on generic sulfonylpyrrolidines.

Head-to-Head & Cross-Study Evidence Matrix for 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine


3-Position 4-Pyridyloxy Substitution: Predicted S2′ Pocket Occupancy Advantage Over Unsubstituted Sulfonylpyrrolidines

Molecular modeling on the sulfonylpyrrolidine scaffold class has explicitly identified the 3-position of the pyrrolidine ring as the critical substitution point for engaging the S2′ pocket of MMP-2, with hydrophobic and sterically demanding substituents at this position producing favorable binding interactions [1]. The target compound bears a 4-pyridyloxy group at pyrrolidine C-3, providing an extended aromatic moiety capable of π-stacking and hydrogen bonding within the solvent-exposed S2′ subsite. In contrast, the simpler analog 1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine (CAS 799258-81-4) lacks any 3-position substitution and is therefore predicted to forfeit S2′ pocket occupancy entirely, resulting in reduced MMP-2 binding affinity relative to the 3-substituted derivative [2].

MMP-2 inhibition pyrrolidine 3-substitution S2′ pocket engagement

2,4-Dichloro-5-methylphenyl Sulfonyl Group: Steric & Electronic Differentiation from Unsubstituted Phenyl and Monohaloaryl Analogs

In the sulfonylpyrrolidine MMP-2 inhibitor series, SAR studies demonstrate that hydrophobic and sterically demanding substituents at the terminal aryl ring attached to the sulfonyl group are favorable for S1′ pocket accommodation [1]. The target compound incorporates a 2,4-dichloro-5-methylphenyl moiety (three substituents: two electron-withdrawing chloro groups and one electron-donating methyl group). This substitution pattern generates a distinct electrostatic potential surface and steric profile compared to analogs bearing unsubstituted phenyl, 4-chlorophenyl, or 5-chlorothiophen-2-yl groups. Compounds 4c, 4j, 5a, and 5b from the published sulfonylpyrrolidine MMP-2 inhibitor series, which bear varying aryl sulfonyl substituents, showed different MMP-2 inhibitory potencies—with some compounds equaling or exceeding the positive control LY52—confirming that aryl group identity directly modulates inhibitory activity [2].

aryl sulfonamide SAR MMP S1′ pocket halogen substitution effect

Stereochemical Configuration at Pyrrolidine C-3: Predicted Consequence for Target Binding vs. Enantiomeric or Racemic Analogs

The pyrrolidine 3-position in the target compound is a chiral center. Enantiopure (R)-3-(pyrrolidin-3-yloxy)pyridine derivatives have demonstrated high-affinity binding to nicotinic acetylcholine receptors (nAChR α4β2), with the (R)-enantiomer achieving IC₅₀ = 45 nM [1]. The stereochemical configuration at this carbon has been shown to critically influence receptor recognition in related chemotypes: the 3-((R)-pyrrolidin-3-yloxy)pyridine fragment's absolute stereochemistry determines the vector of the pyridine ring, which in turn governs π-stacking geometry and hydrogen bond network formation within the binding pocket [1]. The target compound contains this same chiral 3-oxypyrrolidine core, and procurement of a stereochemically defined sample is essential because racemic material or the opposite enantiomer may exhibit substantially different target engagement profiles.

chiral pyrrolidine stereochemistry–activity relationship enantioselective binding

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Closest Structural Analogs

The target compound exhibits a calculated LogP of 3.04 with 4 hydrogen bond acceptors [1]. This physicochemical profile places it in a differentiated region of chemical property space relative to key structural comparators. The des-pyridyloxy analog 1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine (CAS 799258-81-4) has only 2 hydrogen bond acceptors and a lower predicted LogP (~2.5), while the 5-chlorothiophen-2-yl analog 4-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine contains a thiophene in place of the dichloromethylphenyl ring, resulting in altered lipophilicity and a different sulfur heteroatom contribution to the sulfonamide electronic environment . These differences in LogP and hydrogen bond capacity directly affect membrane permeability, solubility, and plasma protein binding—parameters of key importance when selecting a chemical probe for cellular versus biochemical assay formats.

LogP comparison hydrogen bond acceptor drug-likeness physicochemical profiling

Target Class Inference: Predicted FABP4 Binding Potential Based on Conserved 2,4-Dichloro-5-methylphenylsulfonyl Pharmacophore

A co-crystal structure of human FABP4 (PDB 7FZZ) with 3-[(2,4-dichloro-5-methylphenyl)sulfonylamino]thiophene-2-carboxamide (IC₅₀ = 0.199 μM) confirms that the 2,4-dichloro-5-methylphenylsulfonyl fragment is a validated FABP4-binding pharmacophore, with the dichloromethylphenyl ring making specific hydrophobic contacts within the fatty acid binding pocket [1]. The target compound shares this identical 2,4-dichloro-5-methylphenylsulfonyl moiety, suggesting it may retain FABP4 binding capacity. However, the target compound additionally bears a 3-(4-pyridyloxy)pyrrolidine extension not present in the co-crystallized ligand, which could either enhance binding through additional protein contacts or sterically clash with the binding site entrance—a hypothesis that can only be tested with the actual compound. This differentiates it from simpler 2,4-dichloro-5-methylphenylsulfonamides that lack the pyrrolidine-pyridine extension and therefore cannot explore this additional binding surface.

FABP4 inhibitor 2,4-dichloro-5-methylphenyl sulfonamide crystallographic fragment

Defined Research Applications Where 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine Provides Differentiated Value


Probing MMP-2 S2′ Pocket Occupancy with a 3-(4-Pyridyloxy)pyrrolidine-Extended Inhibitor

Researchers designing MMP-2-selective inhibitors require chemical probes that systematically vary S2′ pocket engagement. The target compound provides a 4-pyridyloxy substituent at the pyrrolidine 3-position—the site identified by molecular modeling as critical for S2′ subsite interaction [1]. Unlike the unsubstituted analog 1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine (CAS 799258-81-4), this compound allows experimental determination of how a pyridyloxy extension contributes to MMP-2 binding affinity and selectivity over AP-N, enabling rational iteration of the S2′-directed vector in lead optimization programs. This application is directly supported by published SAR demonstrating that pyrrolidine 3-substitution governs S2′ pocket interaction [1].

Structure-Based Design of FABP4 Ligands via Pharmacophore Extension Strategy

The co-crystal structure PDB 7FZZ establishes the 2,4-dichloro-5-methylphenylsulfonyl group as a validated FABP4-binding fragment with IC₅₀ = 0.199 μM [2]. The target compound extends this pharmacophore with a pyrrolidine-pyridine moiety, offering medicinal chemists a tool to probe whether additional protein–ligand contacts can be achieved beyond those observed in the fragment-bound structure. This compound is specifically suited for soaking experiments aimed at capturing novel co-crystal structures that could reveal previously unexploited binding subpockets adjacent to the FABP4 fatty acid binding site, an experiment that simpler 2,4-dichloro-5-methylphenylsulfonamides lacking the extended scaffold cannot perform.

Stereochemistry-Dependent nAChR Pharmacology: Evaluating the Contribution of Sulfonyl Substitution to Binding Affinity

The core (R)-3-(pyrrolidin-3-yloxy)pyridine fragment achieves IC₅₀ = 45 nM at nAChR α4β2 [3]. The target compound appends a 2,4-dichloro-5-methylphenylsulfonyl group to this fragment at the pyrrolidine nitrogen, creating a sulfonamide derivative. This structural elaboration allows pharmacology groups to quantify how sulfonamide N-substitution modulates nAChR binding affinity and subtype selectivity relative to the parent secondary amine fragment. The enantiopurity requirement is critical: procurement of racemic material would confound interpretation of binding data given the established stereochemical dependence of this scaffold class [3].

Chemical Tool for Differentiating S1′ Pocket Preferences Across MMP Isoforms

The 2,4-dichloro-5-methyl substitution pattern on the terminal aryl sulfonyl ring generates a unique steric and electronic profile for S1′ pocket engagement. Published MMP-2 inhibitor series confirm that different aryl sulfonyl substituents produce measurably different inhibitory potencies, with some analogs surpassing the potency of control compound LY52 [1]. The target compound, with its specific dichloro-methyl substitution pattern, serves as a chemical probe to assess how combined electron-withdrawing (Cl × 2) and electron-donating (CH₃) substituents affect MMP-2 versus MMP-9 selectivity—a key parameter in designing isoform-selective MMP inhibitors with reduced musculoskeletal toxicity.

Quote Request

Request a Quote for 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.